Albaspidin AA
Overview
Description
Albaspidin AA is a natural compound isolated from the rhizomes of the plant Dryopteris crassirhizoma Nakai. It is known for its strong antibacterial activity, particularly against the vegetative form of Paenibacillus larvae, a bacterium that affects honeybees . The compound has a molecular formula of C21H24O8 and a molecular weight of 404.41 g/mol .
Mechanism of Action
Target of Action
Albaspidin AA is a potent antibacterial agent that primarily targets the vegetative form of Paenibacillus larvae (P. larvae) . P. larvae is a bacterium that causes American Foulbrood, a lethal disease affecting honeybees worldwide .
Mode of Action
It has been suggested that this compound achieves its anti-mrsa effect through membrane damage . This is evidenced by the increased concentration of extracellular potassium ion after this compound treatment . Another possible mechanism is the overproduction of reactive oxygen species (ROS) induced cell death .
Biochemical Pathways
The observed alterations of several ros-related indicators, including nadph concentration, superoxide dismutase (sod) activity, ros content, and bacterial survival rate after this compound treatment, suggest that ros-mediated oxidative stress pathways may be involved .
Result of Action
This compound displays strong antibacterial activity, with a minimum inhibitory concentration (MIC) of 220 μM against P. larvae . The compound’s action results in significant antibacterial effects, potentially making it a valuable tool in combating bacterial infections.
Biochemical Analysis
Biochemical Properties
Albaspidin AA interacts with various biomolecules in biochemical reactions. It displays strong antibacterial activity against the vegetative form of Paenibacillus larvae
Cellular Effects
This compound exerts significant effects on various types of cells, primarily through its antibacterial activity. It influences cell function by inhibiting the growth of certain bacteria, such as Paenibacillus larvae
Molecular Mechanism
The molecular mechanism of this compound is primarily related to its antibacterial properties. It exerts its effects at the molecular level, likely through binding interactions with biomolecules present in bacteria, leading to their growth inhibition
Preparation Methods
Synthetic Routes and Reaction Conditions: Albaspidin AA is typically extracted from the rhizomes of Dryopteris crassirhizoma Nakai. The extraction process involves the use of solvents such as pyridine, dimethyl sulfoxide, ethanol, methanol, and hot water . The compound is then purified using high-performance liquid chromatography (HPLC) with a mobile phase consisting of methanol, ethanol, and trifluoroacetic acid in a ratio of 80:20:0.01 .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources, followed by purification using advanced chromatographic techniques. The process is optimized to ensure high yield and purity of the compound, which is essential for its use in various applications .
Chemical Reactions Analysis
Types of Reactions: Albaspidin AA undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products:
Scientific Research Applications
Albaspidin AA has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard and synthetic precursor in chemical research.
Biology: Investigated for its antibacterial and nematocidal activities.
Medicine: Explored for its potential therapeutic effects against bacterial infections.
Industry: Utilized in the development of antibacterial agents and other industrial applications.
Comparison with Similar Compounds
Albaspidin AA is compared with other similar compounds, such as:
Hyperforin: Another antibacterial compound with a different mechanism of action.
Uliginosin B: Exhibits strong antibacterial activity but differs in its chemical structure.
Uliginosin A: Similar antibacterial properties but with distinct molecular features.
7-Epiclusianone: Known for its antibacterial activity but with a unique chemical structure.
Drummondin E: Another antibacterial compound with different structural characteristics.
This compound stands out due to its unique combination of strong antibacterial activity and diverse mechanisms of action, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
2-acetyl-4-[(5-acetyl-2,6-dihydroxy-3,3-dimethyl-4-oxocyclohexa-1,5-dien-1-yl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O8/c1-8(22)12-14(24)10(16(26)20(3,4)18(12)28)7-11-15(25)13(9(2)23)19(29)21(5,6)17(11)27/h24-27H,7H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCJMBQBESJUST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(C(=O)C(=C2O)C(=O)C)(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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